molecular formula C13H9BrN2O3 B11710435 4-Bromo-N-(4-nitrophenyl)benzamide CAS No. 62507-50-0

4-Bromo-N-(4-nitrophenyl)benzamide

Katalognummer: B11710435
CAS-Nummer: 62507-50-0
Molekulargewicht: 321.13 g/mol
InChI-Schlüssel: CJNOQHFTPGQBMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9BrN2O3. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzamide structure. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 4-amino-N-(4-nitrophenyl)benzamide.

    Oxidation: Formation of oxidized derivatives at the benzylic position.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(4-nitrophenyl)benzamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The presence of the bromine and nitro groups allows for specific binding to active sites, leading to inhibition or modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-N-phenylbenzamide
  • 4-Bromo-N-(2-nitrophenyl)benzamide
  • 4-Bromo-N-ethyl-N-methylbenzamide

Comparison: 4-Bromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different substitution patterns and electronic effects, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

62507-50-0

Molekularformel

C13H9BrN2O3

Molekulargewicht

321.13 g/mol

IUPAC-Name

4-bromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17)

InChI-Schlüssel

CJNOQHFTPGQBMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.